molecular formula C9H11Cl2NO B14857894 2-(2,4-Dichloro-phenoxy)-propylamine

2-(2,4-Dichloro-phenoxy)-propylamine

Cat. No.: B14857894
M. Wt: 220.09 g/mol
InChI Key: YOXYTCDXYHJICY-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-phenoxy)-propylamine is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their herbicidal properties. The compound is known for its effectiveness in controlling broadleaf weeds and is often used in various herbicidal formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-phenoxy)-propylamine typically involves the reaction of 2,4-dichlorophenol with propylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2,4-Dichlorophenol reacts with propylene oxide in the presence of a base to form 2-(2,4-Dichloro-phenoxy)-propanol.

    Step 2: The intermediate 2-(2,4-Dichloro-phenoxy)-propanol is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

2-(2,4-Dichloro-phenoxy)-propylamine has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications, including its role as a herbicide.

    Industry: Used in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-phenoxy)-propylamine involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and signaling pathways that regulate plant growth.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4-Dichlorophenoxybutyric acid
  • 2,4-Dichlorophenoxypropanoic acid

Comparison

2-(2,4-Dichloro-phenoxy)-propylamine is unique due to its specific structure and mode of action. While similar compounds like 2,4-Dichlorophenoxyacetic acid also act as herbicides, this compound has distinct properties that make it effective in different applications. Its unique structure allows for specific interactions with plant hormones, making it a valuable compound in agricultural chemistry.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXYTCDXYHJICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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